N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine
Overview
Description
“N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine” is an organic compound that belongs to the class of phenylmethylamines . It has a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol . The IUPAC name for this compound is N-methyl-1-[4-(6-methylpyrazin-2-yl)oxyphenyl]methanamine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: CNCC1=CC=C(OC2=NC©=CN=C2)C=C1 . This indicates that the molecule contains a benzene ring with a methoxy group and a methylamine group attached to it.Scientific Research Applications
Pharmacology and Toxicology
Studies on psychoactive substances, including N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine analogs, have explored their pharmacokinetics, pharmacodynamics, and toxicology, revealing insights into their interactions with biological systems and potential health risks. For instance, the pharmacological effects and potential risks associated with new psychoactive substances (NPS) such as 2C-B, 4-fluoroamphetamine, and benzofurans have been reviewed, emphasizing the importance of understanding these compounds' clinical effects and toxicological profiles for public health protection and legislation (Nugteren-van Lonkhuyzen et al., 2015).
Clinical Applications
Respiratory Diseases
Ambroxol, a mucoactive agent with a similar structural motif to the compound of interest, has been widely used in treating acute and chronic respiratory diseases. Clinical evidence supports its efficacy and safety in pediatric patients, including those as young as one month, for secretolytic therapy in bronchopulmonary disorders associated with abnormal mucus secretion and impaired mucus transport (Kantar et al., 2020). This highlights the compound's potential utility in respiratory care, offering significant benefits across different age groups.
Neurological and Psychiatric Conditions
The therapeutic potential of psychoactive compounds, including MDMA (3,4-methylenedioxymethamphetamine) and its analogs, for psychiatric conditions such as PTSD (post-traumatic stress disorder), anxiety, and alcohol use disorder, has been explored. MDMA-assisted psychotherapy is advancing towards clinical application, with promising results for treating PTSD and exploring treatments for anxiety associated with autism and alcohol use disorder (Sessa et al., 2019). These studies suggest a significant potential for this compound and related compounds in developing new therapeutic approaches for neurological and psychiatric conditions.
Safety and Hazards
“N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine” is considered hazardous. It can cause severe skin burns and eye damage. It is also harmful if swallowed . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
N-methyl-1-[4-(6-methylpyrazin-2-yl)oxyphenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-7-15-9-13(16-10)17-12-5-3-11(4-6-12)8-14-2/h3-7,9,14H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHTXAIQFDPRFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=C(C=C2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640402 | |
Record name | N-Methyl-1-{4-[(6-methylpyrazin-2-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-67-6 | |
Record name | N-Methyl-1-{4-[(6-methylpyrazin-2-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.